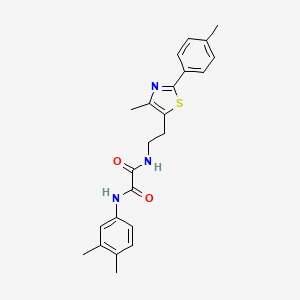
N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide" is a complex molecule that appears to be related to a class of compounds known for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the described research, suggesting potential antiallergy and antibacterial activities.
Synthesis Analysis
The synthesis of related thiazolyl oxamic acid derivatives, as described in the first paper, involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles. These are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . In the second paper, a different synthetic route is described for molecules with a 2,4-dimethylphenoxy motif, where ethyl 2-bromoacetate is refluxed with 2,4-dimethylcarbolic acid, followed by a series of reactions including refluxing with hydrazine and reaction with CS2 in the presence of KOH . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds includes a thiazole ring, which is a common feature in the molecules studied in the papers. For instance, the third paper describes a molecule with a nearly planar thiazole ring fused with a dihydropyrimidine ring . This suggests that the thiazole ring in "this compound" would likely contribute to the planarity and overall conformation of the molecule, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate a high degree of functional group interconversion, such as the formation of oxamates, hydrazides, and thioethers . These reactions are crucial for the introduction of various substituents that can modulate the biological activity of the compounds. The specific chemical reactions for the synthesis of "this compound" would likely involve similar strategies to introduce the oxalamide functional group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. The presence of multiple functional groups such as thiazoles, oxamates, and hydrazides suggests that the compound would exhibit a range of physical and chemical behaviors, including solubility patterns, reactivity, and stability, which would be important for its pharmacological applications . The planarity of the thiazole ring and the presence of substituents would also influence the compound's ability to interact with biological targets .
科学的研究の応用
Catalysis and Coupling Reactions:
- Research highlights the use of similar compounds in catalysis, especially in copper-catalyzed coupling reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide demonstrated effectiveness as a ligand in copper-catalyzed coupling, significantly enhancing the reaction's efficiency and diversity of the products (Chen et al., 2023).
Synthesis of Heterocyclic Compounds:
- The synthesis and structural investigation of heterocyclic compounds are a primary area of research. Compounds with thiazole and pyrazole moieties have been synthesized and evaluated for their potential anticancer activities, indicating the significance of structural variations in medicinal chemistry (Gomha et al., 2016).
- Additionally, studies involving the structural characterization and analysis of molecular geometry, vibrational frequencies, and molecular electrostatic potential provide insights into the conformational flexibility and thermodynamic properties of such compounds, which is crucial for understanding their chemical behavior and potential applications (Özdemir et al., 2010).
Anticancer and Antimicrobial Activities:
- Research has also focused on designing, synthesizing, and evaluating the anticancer and antimicrobial activities of compounds with thiazole components. These studies emphasize the importance of structural modifications in enhancing the biological activities of these compounds, which can be crucial in the development of new therapeutic agents (Metwally et al., 2016).
Photodynamic Therapy Applications:
- Compounds structurally related to N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide have been studied for their photophysical and photochemical properties, suggesting potential applications in photodynamic therapy, particularly in the treatment of cancer. These studies highlight the importance of understanding the photoinduced properties of thiazole derivatives for their application in medical treatments (Pişkin et al., 2020).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-14-5-8-18(9-6-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-10-7-15(2)16(3)13-19/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXTSHCUULPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

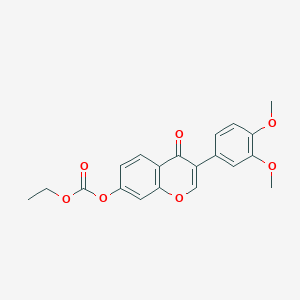

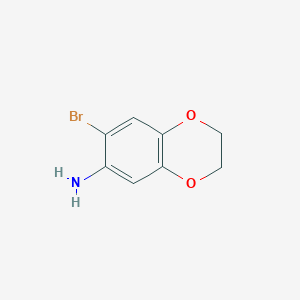
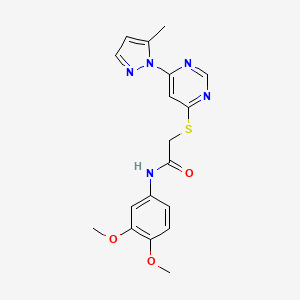
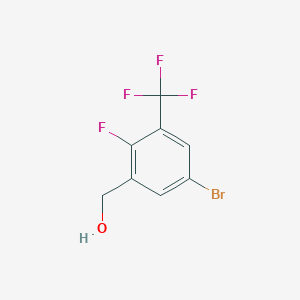
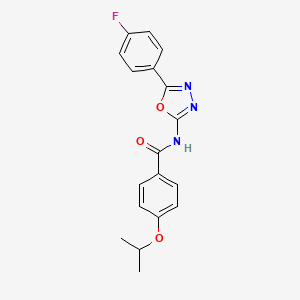
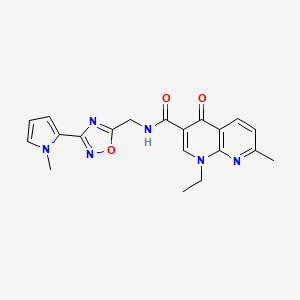
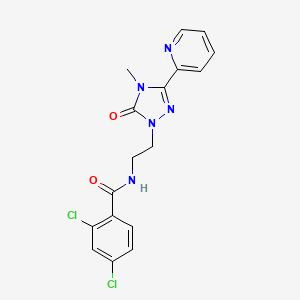

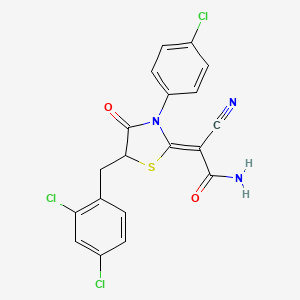
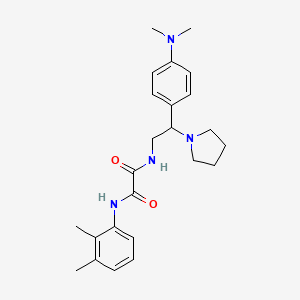
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)